BENGHE Validation & Comparative

Check Availability & Pricing

13C NMR Characterization of 3,4,6-
Trichloropyridazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3,4,6-Trichloropyridazine

Cat. No.: B1215204

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR)
spectral data for 3,4,6-trichloropyridazine. Due to the limited availability of direct experimental
data for this specific compound, this guide presents predicted 3C NMR chemical shifts based
on the analysis of structurally related compounds and established substituent effects. This
information is intended to aid researchers in the identification and characterization of 3,4,6-
trichloropyridazine and its derivatives. For comparative purposes, experimental data for
pyridazine and 3,6-dichloropyridazine are provided.

Predicted and Experimental *C NMR Data

The following table summarizes the predicted 3C NMR chemical shifts for 3,4,6-
trichloropyridazine and the experimental data for relevant comparison compounds. Chemical
shifts () are reported in parts per million (ppm) relative to a standard reference.
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Compound C3 (o7} C5 C6 Solvent
3,4,6-
~153 ~140 ~128 ~155

Trichloropyrid ) ) ) ) CDCls

) (Predicted) (Predicted) (Predicted) (Predicted)
azine
Pyridazine 150.5 126.8 126.8 150.5 CDClIs
3,6-
Dichloropyrid 151.7 129.5 129.5 151.7 CDCls

azine

Note: The predicted values for 3,4,6-trichloropyridazine are estimations derived from the

additive effects of chlorine substituents on the pyridazine ring, drawing comparisons with

known data for chloropyridines and other halogenated heterocycles. Experimental verification

is recommended.

Experimental Protocol: *C NMR Spectroscopy

The following provides a standard protocol for the acquisition of 3C NMR spectra for

heterocyclic compounds like 3,4,6-trichloropyridazine.

1. Sample Preparation:

o Dissolve approximately 10-50 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated

solvent (e.g., Chloroform-d, CDCIs).

o Ensure the sample is fully dissolved to obtain a homogeneous solution.

e Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

¢ A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

is recommended.

w

. Data Acquisition Parameters (Typical):
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e Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on
Bruker instruments).

» Number of Scans: Due to the low natural abundance of the 13C isotope, a sufficient number
of scans (typically 1024 to 4096) should be acquired to achieve an adequate signal-to-noise
ratio.

o Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full
relaxation of the carbon nuclei, which is particularly important for quaternary carbons.

e Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.

o Spectral Width (sw): A spectral width of approximately 200-250 ppm, centered around 100-
120 ppm, will typically cover the expected chemical shift range for aromatic and
heteroaromatic carbons.

o Temperature: The experiment is usually performed at room temperature (298 K).
4. Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).

o Perform phase and baseline corrections to the resulting spectrum.

o Reference the spectrum to the solvent peak (e.g., CDCIs at 77.16 ppm) or an internal
standard like tetramethylsilane (TMS) at 0.00 ppm.

Predicted **C NMR Signal Assignment for 3,4,6-
Trichloropyridazine

The following diagram illustrates the predicted assignment of the 3C NMR signals to the
corresponding carbon atoms in the 3,4,6-trichloropyridazine molecule.
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Predicted 13C NMR Assignment for 3,4,6-Trichloropyridazine

Predicted Chemical Shifts (ppm)

C3: ~153 C4:~140 | _

i i
1 1
. C3-Cl c4-Cl C5-H ce6Ll
1 H 1
i 3,4,6-Trich|'0r$oyridazine i
i i
R . .~ |

Click to download full resolution via product page

Caption: Predicted assignment of 13C NMR signals.

¢ To cite this document: BenchChem. [13C NMR Characterization of 3,4,6-Trichloropyridazine:
A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1215204#13c-nmr-characterization-of-3-4-6-
trichloropyridazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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